molecular formula C19H24N4O B7054432 N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide

N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B7054432
M. Wt: 324.4 g/mol
InChI Key: ZSOOCGFMGWOSFA-UHFFFAOYSA-N
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Description

N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperidine ring, a phenyl group, and a pyrimidine carboxamide moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14(2)18-17(12-20-13-21-18)19(24)22-15-8-10-23(11-9-15)16-6-4-3-5-7-16/h3-7,12-15H,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOOCGFMGWOSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1C(=O)NC2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with the piperidine intermediate.

    Synthesis of the Pyrimidine Carboxamide Moiety: The pyrimidine ring is constructed through a condensation reaction involving a suitable nitrile and an amine. The carboxamide group is then introduced via an amidation reaction.

Industrial Production Methods

Industrial production of This compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and antimalarial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: can be compared with other similar compounds, such as:

    N-(1-phenylpiperidin-4-yl)-4-methylpyrimidine-5-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    N-(1-phenylpiperidin-4-yl)-4-ethylpyrimidine-5-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

These compounds share structural similarities but may exhibit different pharmacological properties due to variations in their substituent groups. The uniqueness of This compound lies in its specific substituent groups, which contribute to its distinct chemical and biological activities.

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